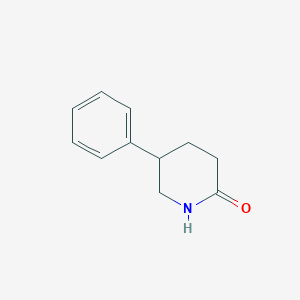

5-Phenylpiperidin-2-one

Übersicht

Beschreibung

5-Phenylpiperidin-2-one is a chemical compound belonging to the piperidine family, characterized by a piperidine ring with a phenyl group attached to the second carbon atom and a ketone group at the second position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the piperidine ring . Another approach involves the hydrogenation of phenylpyridine derivatives under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of lactams or carboxylic acids.

Reduction: Formation of 5-phenylpiperidin-2-ol.

Substitution: Formation of halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- (5R,6S)-5-Amino-6-phenylpiperidin-2-one: This compound may have antidepressant properties due to its interaction with serotonin receptors. Its chiral nature allows it to fit into the active sites of molecular targets with high specificity, potentially modulating their activity as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and physiological processes.

- Synthesis of Piperidine Derivatives: 5-Phenylpiperidin-2-one is used in intra- and intermolecular reactions to form various piperidine derivatives, which have potential anticancer activity . Spirocyclic structures, derived from this compound, may play a key role in biological activity due to their saturated and three-dimensional structures that interact effectively with protein binding sites .

- Alzheimer's Disease Therapy: Piperidine moiety introduction improved the brain exposure of the resulting dual inhibitor. In addition, the compound showed antioxidant and metal chelating properties .

- Neuropathic Pain Therapy: Several piperidine derivatives have been developed as potential treatments for neuropathic pain, showing a strong affinity for MOR receptors . Some compounds combine TrpV1 antagonism with celecoxib to increase the anti-inflammatory effect and treatment efficiency . Novel piperidine propionamide derivatives have also been proposed as dual agonists of μ-opioid and σ1 receptors, which play a role in pain reduction .

- NAPE-PLD Inhibitors: Pyrimidine-4-carboxamides containing a 3-phenylpiperidine substituent have been identified as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of N-acyl phosphatidylethanolamines (NAEs) . One such compound, LEI-401, decreased anandamide levels in neuronal cells and in mouse brains, displaying effects on mouse emotional behavior .

- Enantioselective Hydroamination: Enzymes can be used to tame nitrogen-centered radicals for enantioselective hydroamination. In addition to 5-phenylpiperidin-2-ones, the reaction afforded 5-methyl piperidine-2-one in good yield, albeit with a low level of enantioselectivity .

Data Table

| Application | Compound/Derivative | Mechanism of Action/Target |

|---|---|---|

| Antidepressant | (5R,6S)-5-Amino-6-phenylpiperidin-2-one | Interaction with serotonin receptors |

| Cancer Therapy | Piperidine derivatives | Three-component 1,3-dipolar cycloaddition |

| Alzheimer's Disease | Piperidine derivatives | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes |

| Neuropathic Pain | Piperidine derivatives | Affinity for MOR receptors, TrpV1 antagonism, σ1 receptor antagonism |

| NAPE-PLD Inhibition | Pyrimidine-4-carboxamides (e.g., LEI-401) | Inhibition of NAPE-PLD, reducing anandamide levels |

| Enantioselective Hydroamination | 5-phenylpiperidin-2-ones, 5-methyl piperidine-2-one | Taming nitrogen-centered radicals for enantioselective hydroamination |

Case Studies

- Perampanel: A noncompetitive AMPA receptor antagonist derived from 1,3,5-triaryl-1H-pyridin-2-one derivatives, Perampanel, has shown potent activity in in vitro and in vivo models and is in regulatory submission for partial-onset seizures associated with epilepsy .

- LEI-401: This compound, a pyrimidine-4-carboxamide, acts as an inhibitor of NAPE-PLD. Studies have shown that LEI-401 decreases anandamide levels and affects emotional behavior in mice .

Polyphenol-containing nanoparticles

Wirkmechanismus

The mechanism of action of 5-Phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and the piperidine ring contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context . Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

4-Phenylpiperidine: Similar structure but lacks the ketone group.

4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of a ketone.

4-Cyano-4-phenylpiperidine: Features a cyano group in place of the ketone.

Uniqueness: 5-Phenylpiperidin-2-one is unique due to the presence of both the phenyl group and the ketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

Biologische Aktivität

5-Phenylpiperidin-2-one is a significant compound within the class of piperidine derivatives, known for its diverse biological activities. This article provides an in-depth analysis of its biological mechanisms, pharmacological effects, and applications in scientific research.

Structure and Properties

This compound, also referred to as a piperidinone, is characterized by its piperidine ring substituted with a phenyl group. This structural configuration is crucial for its interaction with various biological targets.

Target of Action

The compound primarily interacts with several biological receptors and enzymes due to its structural similarity to naturally occurring molecules. It has been implicated in the modulation of key signaling pathways associated with various diseases, including cancer and neurological disorders.

Biochemical Pathways

Research indicates that this compound affects multiple signaling pathways such as:

- Stat-3 : Involved in cell proliferation and survival.

- NF-κB : A critical mediator of inflammation and immune responses.

- PI3K/Akt : Plays a vital role in cellular growth and metabolism.

- JNK/p38 MAPK : Associated with stress responses and apoptosis.

- TGF-β/Smad : Regulates cell growth and differentiation.

These pathways are essential for understanding the compound's potential therapeutic effects against cancer and other conditions.

Pharmacological Effects

This compound exhibits various pharmacological properties:

- Anti-inflammatory Activity : It has shown promise as a phosphodiesterase (PDE) inhibitor, which can enhance cAMP levels, leading to improved airway function in asthmatic patients .

- CNS Effects : The compound demonstrates morphine-like activity, suggesting potential use in pain management and as an analgesic.

- Cell Cycle Regulation : Studies indicate that it can induce cell cycle arrest and inhibit cell migration in cancer cells.

Research Applications

This compound serves as a valuable tool in several research domains:

- Medicinal Chemistry : It is utilized in synthesizing various drugs, particularly those targeting the central nervous system.

- Biological Studies : The compound is instrumental in studying enzyme interactions and receptor binding mechanisms due to its structural characteristics.

Study on PDE4 Inhibition

A clinical trial investigated the effects of PDE4 inhibitors derived from piperidine compounds, including this compound. The results demonstrated significant improvements in lung function metrics such as forced expiratory volume (FEV1) over a 12-week period, highlighting its potential application in treating respiratory conditions .

Cancer Research

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in tumor growth. For instance, it was observed that treatment led to decreased activation of NF-κB and Stat-3, resulting in reduced cell viability.

Chemical Reactions

The compound undergoes several chemical transformations that are relevant for its synthesis and modification:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to lactams or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts ketone group to alcohol | Sodium borohydride, lithium aluminum hydride |

| Substitution | Electrophilic aromatic substitution | Bromine, chlorine |

These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Eigenschaften

IUPAC Name |

5-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJDLYSXYMKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-63-5 | |

| Record name | 4-Phenyl-delta-valerolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.